molecular formula C12H8FN B3133187 (2-Fluoro-[1]naphthyl)-acetonitrile CAS No. 3832-88-0

(2-Fluoro-[1]naphthyl)-acetonitrile

Cat. No. B3133187
CAS RN: 3832-88-0
M. Wt: 185.20 g/mol
InChI Key: PWCHUQFPDKWHDT-UHFFFAOYSA-N
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Description

“(2-Fluoro-1naphthyl)-acetonitrile” is a derivative of 1-Naphthaleneacetonitrile . It is a white to yellow solid or melt and is insoluble in water . It is useful for the preparation of tert-Bu benzoates .


Synthesis Analysis

The synthesis of such compounds often involves the condensation of nitriles . The reaction of DIC with 1-naphthyl-acetonitrile gave the target products in good yields . Another method involves the reaction with potassium carbonate in acetonitrile .


Molecular Structure Analysis

The molecular structure of 1-Naphthaleneacetonitrile, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 .


Chemical Reactions Analysis

The chemical reactions involving such compounds are diverse. For instance, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . The reaction of DIC with 1-naphthyl-acetonitrile gave the target products in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of acetonitrile, a related compound, include high relative permittivity, which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV .

Mechanism of Action

The exact mechanism of action for “(2-Fluoro-1naphthyl)-acetonitrile” is not explicitly mentioned in the retrieved papers.

Safety and Hazards

The safety data sheet for acetonitrile, a related compound, indicates that it is highly flammable and harmful if swallowed or inhaled . It also causes serious eye irritation . For 2-Naphthylacetonitrile, another related compound, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the future, more efficient and environmentally friendly methods for the synthesis of such compounds could be developed .

properties

IUPAC Name

2-(2-fluoronaphthalen-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCHUQFPDKWHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298401
Record name 2-Fluoro-1-naphthaleneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3832-88-0
Record name 2-Fluoro-1-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3832-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-naphthaleneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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